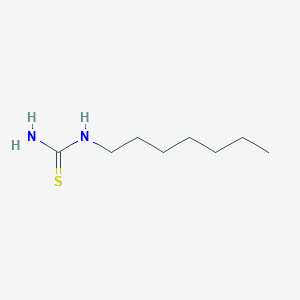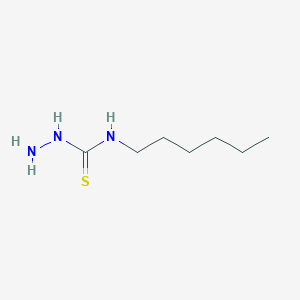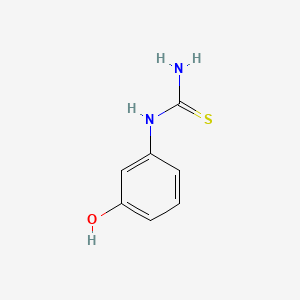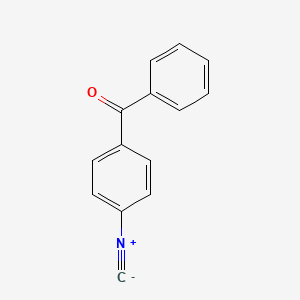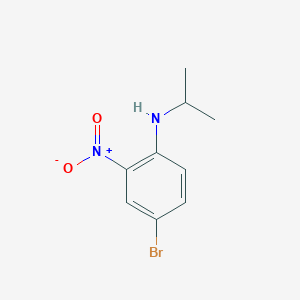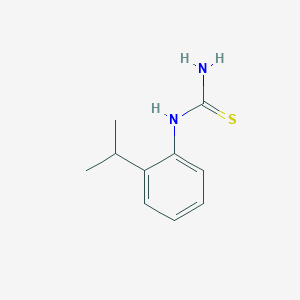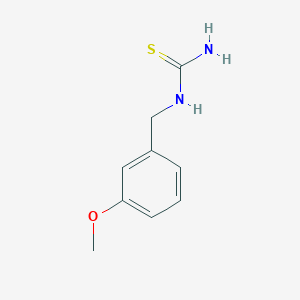
1-(4-硝基苯基)-2-硫脲
描述
1-(4-Nitrophenyl)-2-thiourea is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Nitrophenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61006. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Nitrophenyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DNA 结合和生物活性
1-(4-硝基苯基)-2-硫脲衍生物因其 DNA 相互作用能力和生物活性而受到探索。涉及硝基取代酰硫脲的研究,包括 1-乙酰基-3-(4-硝基苯基)硫脲,显示出显着的 DNA 结合能力。这些化合物还因其抗氧化、细胞毒性、抗菌和抗真菌活性而受到测试,展示出不同的生物潜力 (Tahir 等,2015)。
化学表征和抗氧化研究
另一项研究重点合成新的硝基取代硫脲及其铜配合物,重点是它们的化学表征。这些化合物,包括 1-苯甲酰基-3-(4-氯-3-硝基苯基)硫脲的变体,被测试了 DNA 结合能力和自由基清除活性 (Patujo 等,2015)。
阴离子结合研究
还对尿素和硫脲官能化的分子裂隙(包括 4-硝基苯基基分子裂隙)进行了阴离子结合能力的研究。这些研究表明,这些化合物对诸如氟化物和磷酸二氢根之类的阴离子有很强的亲和力 (Manna 等,2021)。
用于阴离子检测的显色传感器
1-(4-硝基苯基)-2-硫脲衍生物已被用作显色传感器,用于选择性检测各种介质中的阴离子,如氟化物、磷酸二氢根和乙酸根。这些传感器显示出显着的灵敏度和选择性,在阴离子结合时颜色发生变化和紫外-可见信号发生偏移 (Cheng 等,2020)。
晶体结构分析
化合物 1-(4-硝基苯基)-2-硫脲的分子和晶体结构也已得到分析。了解这些化合物的结构性质对于它们在材料科学和药物开发等各个科学领域的应用至关重要 (Saeed 等,2014)。
作用机制
Target of Action
It is known that compounds with similar structures, such as nitrophenol derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .
Mode of Action
Nitrophenol derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some nitrophenol derivatives have been reported to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .
Biochemical Pathways
For example, some nitrophenol derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, some nitrophenol derivatives have shown promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action, efficacy, and stability of 1-(4-Nitrophenyl)-2-thiourea can be influenced by various environmental factors. For example, the reduction of 4-nitrophenol, a reaction commonly used to assess the catalytic activity of metallic nanoparticles, has been found to be significantly affected by the solvent used in the reaction . This suggests that the action of 1-(4-Nitrophenyl)-2-thiourea could also be influenced by the environment in which it is used.
生化分析
Biochemical Properties
1-(4-Nitrophenyl)-2-thiourea plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase and various proteases, where it acts as an inhibitor by binding to the active sites of these enzymes. This binding is often facilitated by the thiourea group, which forms strong interactions with the enzyme’s active site residues. Additionally, 1-(4-Nitrophenyl)-2-thiourea has been shown to interact with proteins involved in oxidative stress responses, further highlighting its biochemical significance .
Cellular Effects
The effects of 1-(4-Nitrophenyl)-2-thiourea on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By inhibiting key enzymes, 1-(4-Nitrophenyl)-2-thiourea can alter gene expression patterns and disrupt cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, 1-(4-Nitrophenyl)-2-thiourea exerts its effects through specific binding interactions with biomolecules. The thiourea group of the compound forms hydrogen bonds and other non-covalent interactions with the active sites of target enzymes, leading to their inhibition. This inhibition can result in the disruption of enzymatic activity and subsequent changes in cellular processes. Additionally, 1-(4-Nitrophenyl)-2-thiourea has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Nitrophenyl)-2-thiourea have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term exposure to 1-(4-Nitrophenyl)-2-thiourea has been associated with sustained inhibition of target enzymes and prolonged effects on cellular function. In vitro studies have demonstrated that the compound can maintain its inhibitory effects for several hours, while in vivo studies suggest that its activity may diminish over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of 1-(4-Nitrophenyl)-2-thiourea vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, 1-(4-Nitrophenyl)-2-thiourea can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s inhibitory activity plateaus beyond a certain dosage, indicating a saturation of target enzyme binding sites. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
1-(4-Nitrophenyl)-2-thiourea is involved in several metabolic pathways, primarily those related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into less active metabolites. These metabolites are then excreted through renal pathways. The interaction of 1-(4-Nitrophenyl)-2-thiourea with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-(4-Nitrophenyl)-2-thiourea is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is also transported by specific membrane transporters. Binding proteins within the cytoplasm and organelles facilitate its localization and accumulation in specific cellular compartments. The distribution of 1-(4-Nitrophenyl)-2-thiourea within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 1-(4-Nitrophenyl)-2-thiourea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, 1-(4-Nitrophenyl)-2-thiourea can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
(4-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYAANPIHFKKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190454 | |
| Record name | (p-Nitrophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-22-8 | |
| Record name | N-(4-Nitrophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Nitrophenyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3696-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (p-Nitrophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-nitrophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Nitrophenyl)-2-thiourea affect urea excretion in rainbow trout embryos?
A: The study demonstrated that acute exposure of rainbow trout embryos to 1-(4-Nitrophenyl)-2-thiourea resulted in reversible inhibition of urea excretion. [] While the exact mechanism of action wasn't fully elucidated in this specific paper, the results suggest that 1-(4-Nitrophenyl)-2-thiourea likely interacts with the facilitated urea transporter responsible for urea excretion in these embryos. This interaction hinders the transporter's ability to effectively move urea from the embryos to the external environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




